molecular formula C10H14O4 B14659245 Acetic acid;4-(methoxymethyl)phenol CAS No. 38177-36-5

Acetic acid;4-(methoxymethyl)phenol

Cat. No.: B14659245
CAS No.: 38177-36-5
M. Wt: 198.22 g/mol
InChI Key: GOMIHRIYGAOAIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid;4-(methoxymethyl)phenol is a chemical compound of interest in synthetic organic chemistry and materials science research. Its structure, featuring both phenolic and acetic acid functional groups, makes it a potential building block for the synthesis of more complex molecules, such as polymers or pharmaceutical intermediates. Researchers may also investigate its properties for applications in developing novel materials. This product is provided as a high-purity solid and is intended for laboratory research purposes only. It is not intended for diagnostic or personal use. Handling and Safety: Refer to the provided Safety Data Sheet (SDS) for detailed hazard information, safe handling procedures, and proper personal protective equipment (PPE) requirements. For Research Use Only (RUO). Not for drug, household, or other uses.

Properties

CAS No.

38177-36-5

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

acetic acid;4-(methoxymethyl)phenol

InChI

InChI=1S/C8H10O2.C2H4O2/c1-10-6-7-2-4-8(9)5-3-7;1-2(3)4/h2-5,9H,6H2,1H3;1H3,(H,3,4)

InChI Key

GOMIHRIYGAOAIL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.COCC1=CC=C(C=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;4-(methoxymethyl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent. This method is scalable and can be performed at room temperature with a one-minute reaction time . Another method involves nucleophilic aromatic substitution of aryl halides, which requires specific conditions such as the presence of strongly electron-attracting groups and very strongly basic nucleophilic reagents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and efficiency, often incorporating green chemistry principles to minimize environmental impact. The use of transition metal catalysis, photocatalysis, and stoichiometric oxidants are common in industrial settings .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Vanillyl Alcohol (4-Hydroxy-3-Methoxybenzyl Alcohol)
  • Kinetic Parameters: Parameter 4-(Methoxymethyl)phenol Vanillyl Alcohol kcat (s⁻¹) 3.1 53.3 Km,S (mM) ~25–50 (inferred) 5160 Km,O₂ (mM) 28 28 4-(Methoxymethyl)phenol exhibits lower catalytic turnover (kcat) but significantly higher substrate affinity (Km) compared to vanillyl alcohol, likely due to reduced polarity of its benzylic moiety .
  • Mechanistic Differences: Intermediate Formation: Both substrates generate a spectral intermediate during anaerobic reduction, but only 4-(methoxymethyl)phenol forms a p-quinone methide (λmax = 364 nm, ε = 46 mM⁻¹cm⁻¹) . Oxygen Source: The carbonyl oxygen in 4-hydroxybenzaldehyde derives from water (97.6% ¹⁸O incorporation), whereas vanillin (from vanillyl alcohol) retains oxygen from the substrate . Reoxidation Rates: The reduced enzyme-intermediate complex for 4-(methoxymethyl)phenol reoxidizes at 1.5 × 10⁵ M⁻¹s⁻¹, slower than free reduced enzyme (3.1 × 10⁵ M⁻¹s⁻¹) .
Eugenol (4-Allyl-2-Methoxyphenol)
  • While eugenol is a VAO substrate, its turnover is severely impaired in mutants (e.g., D170E and D170S), similar to 4-(methoxymethyl)phenol .
  • No kinetic constants are explicitly reported, but parallel secondary plots suggest comparable steady-state behavior to 4-(methoxymethyl)phenol .

Key Research Findings

Intermediate Stability and Reactivity

The p-quinone methide intermediate from 4-(methoxymethyl)phenol is highly unstable due to the absence of electron-donating groups stabilizing the methide carbon.

Mutagenesis Studies
  • Mutations at Asp-170 (e.g., D170E) reduce catalytic efficiency for 4-(methoxymethyl)phenol by >90%, underscoring its role in substrate binding and flavin reduction .
  • Parallel effects on eugenol and vanillyl alcohol suggest conserved catalytic machinery across substrates .
Isotopic Labeling and Mechanistic Validation
  • ¹⁸O labeling confirmed water-dependent hydration of the p-quinone methide, ruling out flavin adducts or oxygen exchange post-reaction .

Data Tables

Table 1: Comparative Kinetic Parameters of VAO Substrates

Substrate kcat (s⁻¹) Km,S (mM) Reoxidation Rate (M⁻¹s⁻¹)
4-(Methoxymethyl)phenol 3.1 ~25–50 1.5 × 10⁵
Vanillyl Alcohol 53.3 5160 3.1 × 10⁵

Table 2: Mechanistic Differences

Feature 4-(Methoxymethyl)phenol Vanillyl Alcohol
Intermediate p-Quinone methide Not characterized
Oxygen Source for Product Water (H₂¹⁸O) Substrate
Rate-Limiting Step Flavin reduction Flavin reduction

Q & A

Basic: How does the acidity of 4-(methoxymethyl)phenol compare to acetic acid, and what experimental methods validate this?

Answer:
Acetic acid (pKa ≈ 4.76) is significantly more acidic than phenol derivatives like 4-(methoxymethyl)phenol (pKa ≈ 10 for phenol analogs) due to resonance stabilization of the acetate ion. The electron-donating methoxymethyl group on the phenol ring further reduces acidity compared to unsubstituted phenol. Experimental validation includes:

  • Potentiometric titration : To measure pKa values directly.
  • Reactivity with weak bases : Acetic acid reacts with NaHCO₃ to release CO₂, while phenolic derivatives do not under similar conditions .

Advanced: What is the enzymatic mechanism of 4-(methoxymethyl)phenol degradation by vanillyl-alcohol oxidase (VAO), and how can kinetic parameters be determined?

Answer:
VAO catalyzes the oxidative demethylation of 4-(methoxymethyl)phenol via a two-step mechanism:

Flavin reduction : Substrate binding induces flavin adenine dinucleotide (FAD) reduction, forming a quinone-methide intermediate (λmax = 360 nm).

Reoxidation : The intermediate reacts with oxygen, producing 4-hydroxybenzaldehyde.
Kinetic analysis :

  • Stopped-flow spectroscopy : Measures rapid reoxidation rates (k ≈ 1.53 × 10⁵ M⁻¹s⁻¹) under anaerobic conditions.
  • Enzyme-monitored turnover : Quantifies steady-state turnover rates (kcat = 3.1 s⁻¹ for wild-type VAO) .

Basic: What are the common synthetic routes for preparing 4-(methoxymethyl)phenol derivatives?

Answer:
Key methods include:

  • O-Methylation : Using dimethyl sulfate or methyl halides to introduce methoxy groups.
  • Nitrile hydrolysis : Converting 4-methoxyphenylacetonitrile to the corresponding acetic acid derivative via acidic or basic hydrolysis.
  • Hydroformylation : Catalytic carbonylation of anisyl alcohol derivatives .

Advanced: How can transient intermediates in VAO-catalyzed reactions be characterized?

Answer:

  • Anaerobic spectroscopy : Trapping intermediates under oxygen-free conditions to observe flavin adducts or quinone-methide species.
  • Rapid-freeze quench EPR : Detects paramagnetic intermediates during catalysis.
  • Isotopic labeling : Using ¹⁸O or deuterated substrates to track oxygen incorporation in products .

Basic: What analytical techniques are recommended for quantifying 4-(methoxymethyl)phenol in environmental samples?

Answer:

  • HPLC-UV/Vis : Separation on a C18 column with detection at 280 nm (phenolic absorption band).
  • GC-MS : Derivatization (e.g., silylation) to enhance volatility for mass spectral analysis.
  • LC-MS/MS : For high-sensitivity detection of degradation products like 4-hydroxybenzaldehyde .

Advanced: How do active-site mutations in VAO (e.g., Asp170) affect catalytic efficiency with 4-(methoxymethyl)phenol?

Answer:

  • Asp170 mutants (D170E/S) : Show reduced turnover (kcat < 0.1 s⁻¹) due to disrupted substrate positioning and proton transfer.
  • Kinetic isotope effects (KIE) : Deuterated substrates reveal rate-limiting steps (e.g., C-H bond cleavage).
  • Structural studies : X-ray crystallography (resolution ~1.8 Å) identifies hydrogen-bonding disruptions in mutant enzymes .

Basic: What safety considerations apply when handling 4-(methoxymethyl)phenol in the lab?

Answer:

  • Toxicity screening : Prioritize Ames tests for mutagenicity and cytotoxicity assays (e.g., MTT assay).
  • PPE : Use nitrile gloves and fume hoods to prevent dermal/oral exposure.
  • Waste disposal : Neutralize phenolic waste with NaOH before incineration .

Advanced: How does the electronic structure of 4-(methoxymethyl)phenol influence its reactivity in oxidation reactions?

Answer:

  • Electron-donating groups : The methoxymethyl substituent increases electron density on the phenolic ring, accelerating electrophilic attacks (e.g., enzymatic oxidation).
  • DFT calculations : Predict charge distribution and frontier molecular orbitals to rationalize reaction pathways.
  • Substituent effects : Compare turnover rates with analogs (e.g., 4-ethylphenol) to isolate electronic vs. steric factors .

Basic: What are the environmental implications of 4-(methoxymethyl)phenol degradation byproducts?

Answer:

  • Intermediate toxicity : 4-Hydroxybenzaldehyde (a degradation product) requires ecotoxicity assessment via algal growth inhibition tests.
  • Photocatalytic degradation : UV/TiO₂ systems mineralize phenolic intermediates to CO₂ and H₂O, validated by TOC analysis .

Advanced: Can computational modeling predict VAO’s substrate specificity for 4-(methoxymethyl)phenol?

Answer:

  • Docking simulations : Use AutoDock Vina to model substrate-enzyme interactions, focusing on the FAD-binding pocket.
  • MD simulations : Track conformational changes during catalysis (e.g., loop movements affecting substrate access).
  • QM/MM studies : Elucidate electron transfer pathways during flavin reduction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.